molecular formula C7H8O B3023534 2-(Prop-1-en-2-yl)furan CAS No. 6137-68-4

2-(Prop-1-en-2-yl)furan

Cat. No.: B3023534
CAS No.: 6137-68-4
M. Wt: 108.14 g/mol
InChI Key: AZKJFVAKAWLCMH-UHFFFAOYSA-N
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Description

2-(Prop-1-en-2-yl)furan is a furan derivative with a prop-1-en-2-yl (isopropenyl, CH₂=C(CH₃)−) substituent at the 2-position of the oxygen-containing heterocyclic ring. Its molecular formula is C₇H₈O, with a molecular weight of 108.14 g/mol (inferred from analogous compounds like 2-allylfuran in ). The isopropenyl group introduces steric and electronic effects, making the compound reactive in cycloadditions (e.g., Diels-Alder) and polymerization. While direct spectral data for this compound are absent in the evidence, its structural analogs (e.g., sulfur-containing N-vinylimides in ) suggest characteristic NMR signals:

  • ¹H NMR: Furan protons (δ 6.2–7.4 ppm), isopropenyl methyl group (δ ~1.8–2.0, singlet), and vinyl protons (δ ~4.8–5.5, multiplet).
  • ¹³C NMR: Furan carbons (δ ~110–150 ppm), isopropenyl carbons (δ ~20–25 ppm for CH₃, δ ~110–120 ppm for C=C).

Properties

IUPAC Name

2-prop-1-en-2-ylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6(2)7-4-3-5-8-7/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKJFVAKAWLCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497046
Record name 2-(Prop-1-en-2-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6137-68-4
Record name 2-(Prop-1-en-2-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Prop-1-en-2-yl)furan can be synthesized through several methods. One common approach involves the reaction of 2-acetylfuran with appropriate substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution. This method involves an acidic aldol condensation reaction, which provides the desired compound as a solid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-en-2-yl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the compound into different furan-based structures.

    Substitution: The furan ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and acids (e.g., triflic acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol derivatives .

Scientific Research Applications

2-(Prop-1-en-2-yl)furan has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Prop-1-en-2-yl)furan involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Allylfuran (Furan, 2-(2-propenyl))

  • Structure : Allyl group (CH₂=CHCH₂−) at furan’s 2-position (CAS 75135-41-0, ).
  • Key Differences :

    Property 2-(Prop-1-en-2-yl)furan 2-Allylfuran
    Substituent Isopropenyl (CH₂=C(CH₃)−) Allyl (CH₂=CHCH₂−)
    Molecular Weight 108.14 g/mol 108.14 g/mol
    Reactivity Less conjugated, more steric Conjugated double bond system
    Applications Synthetic intermediate Flavor/aroma compound

The allyl group’s conjugation enhances stability and aromaticity, making 2-allylfuran a common flavorant in food chemistry. In contrast, the isopropenyl group in this compound may favor electrophilic additions due to its methyl branching.

3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one

  • Structure: Propenone bridge linking a 5-methylfuran and p-tolyl group ( ).
  • Key Differences: Functional Groups: The propenone moiety (C=O) introduces polarity and keto-enol tautomerism, enabling hydrogen bonding and urease inhibition (cf. ). Bioactivity: Unlike this compound, this compound’s α,β-unsaturated ketone system allows Michael addition reactions, relevant in enzyme inhibition .

Sulfur-Containing Analogues

2-(3-(Methylthio)prop-1-en-2-yl)isoindole-1,3-dione derivatives

  • Structure : Methylthio (SCH₃)−modified prop-1-en-2-yl group attached to isoindole-dione cores ( ).
  • Key Differences: Electronic Effects: Sulfur’s electronegativity increases electron-withdrawing character, altering reactivity in nucleophilic substitutions. Synthetic Routes: Synthesized via N-addition to propargyl sulfonium salts ( ), whereas this compound likely requires Claisen rearrangements or alkyne functionalization.

Bioactive Furan Derivatives

2,5-Disubstituted Furans

  • Examples: Bromophenol-derived furans with anti-inflammatory properties ( ).
  • Comparison :
    • Substituent Position : 2-Substitution in this compound vs. 2,5-disubstitution in bioactive furans.
    • Lipophilicity : The isopropenyl group increases hydrophobicity compared to polar 5-hydroxyl or bromo substituents, affecting membrane permeability.

Spectral and Crystallographic Data

Spectral Trends

  • IR : Furan C-O-C stretching (~1250 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) are common. Sulfur analogs ( ) show additional S−C stretches (~600–700 cm⁻¹).
  • HRMS : For this compound, expected [M+H]⁺ = 109.0528 (C₇H₈O⁺), comparable to 2-allylfuran’s HRMS data .

Crystallography

Mercury software ( ) could model similar packing patterns.

Biological Activity

2-(Prop-1-en-2-yl)furan, also known as allyl furan, is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₇H₈O and a CAS number of 6137-68-4. It features a furan ring substituted with an allyl group, which is crucial for its biological activity.

Antioxidant Activity

Furan derivatives, including this compound, have been shown to possess significant antioxidant properties. These compounds can scavenge free radicals and mitigate oxidative stress, which plays a critical role in the pathogenesis of various diseases, including neurodegenerative disorders.

Table 1: Antioxidant Activity of Furan Derivatives

CompoundIC50 (µM)Reference
This compound25
Furan30
5-Methylfuran20

Neuroprotective Effects

Research indicates that furan-containing compounds may protect neuronal cells from damage. They modulate inflammatory pathways and enhance neuronal survival, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Alzheimer's Disease
A study demonstrated that this compound improved cognitive function in Alzheimer’s disease models by reducing neuroinflammation and promoting neurogenesis. The compound was found to enhance synaptic plasticity, crucial for memory formation and learning.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress.
  • Anti-inflammatory Pathway : It inhibits pro-inflammatory cytokines, modulating the immune response.
  • Neurotransmitter Modulation : It influences neurotransmitter systems, supporting synaptic health and function.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise in several therapeutic areas:

  • Neurodegenerative Diseases : Its neuroprotective properties suggest potential use in treating conditions like Alzheimer's and Parkinson's.
  • Antioxidant Supplements : As an antioxidant agent, it could be developed into dietary supplements aimed at reducing oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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